N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 923194-88-1
Cat. No.: VC4231867
Molecular Formula: C21H23NO3
Molecular Weight: 337.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923194-88-1 |
|---|---|
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.419 |
| IUPAC Name | N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-phenylbenzamide |
| Standard InChI | InChI=1S/C21H23NO3/c23-20(22-14-19-15-24-21(25-19)12-4-5-13-21)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-3,6-11,19H,4-5,12-15H2,(H,22,23) |
| Standard InChI Key | PSOGWRPOMXNCBT-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound featuring a unique structural combination of a dioxaspiro ring system and a biphenyl moiety. This compound is of interest in various scientific fields due to its potential biological activities and structural characteristics. The CAS number for this compound is 923194-88-1, which is essential for identifying it in chemical databases.
Synthesis and Chemical Reactions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. These may include the formation of the spirocyclic intermediate through cyclization reactions, followed by the introduction of the biphenyl moiety. The compound can undergo various chemical reactions, such as hydrolysis or oxidation, depending on the conditions and reagents used.
Research Findings and Future Directions
Research on similar compounds indicates that modifications in the molecular structure can significantly influence their potency and selectivity against biological targets. Therefore, studying the structure-activity relationships of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide could provide valuable insights into its potential applications. Future studies should focus on in vitro and in vivo evaluations to determine its efficacy and safety profiles.
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